methyl 2-methyl-1H-indole-7-carboxylate
Description
Methyl 2-methyl-1H-indole-7-carboxylate is a substituted indole derivative characterized by a methyl ester group at position 7 and a methyl substituent at position 2 of the indole ring. Indole derivatives are widely studied for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties .
Properties
Molecular Formula |
C11H11NO2 |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
methyl 2-methyl-1H-indole-7-carboxylate |
InChI |
InChI=1S/C11H11NO2/c1-7-6-8-4-3-5-9(10(8)12-7)11(13)14-2/h3-6,12H,1-2H3 |
InChI Key |
WXTXCGBDIOPWCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N1)C(=CC=C2)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations:
Substituent Position Effects: The methyl ester at position 7 (as in the target compound) contrasts with analogs like ethyl 7-methyl-1H-indole-2-carboxylate (COOEt at position 2). Ester groups influence solubility and metabolic stability; methyl esters are typically more hydrolytically stable than ethyl esters . Methoxy vs.
Biological Relevance :
- Substituted indoles with halogens (e.g., 7-chloro derivatives) often exhibit enhanced bioactivity but may pose higher toxicity risks .
- Crystal structures of analogs (e.g., methyl 1-methyl-1H-indole-3-carboxylate) reveal planar indole rings with substituent-dependent packing motifs, critical for solid-state stability in drug formulations .
Synthetic Utility :
- Ethyl 7-methyl-1H-indole-2-carboxylate (CAS 70761-93-2) serves as a precursor in medicinal chemistry, highlighting the versatility of indole carboxylates in synthesizing bioactive molecules .
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